molecular formula C25H28N4O2 B11277448 N-(3-methoxybenzyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide

N-(3-methoxybenzyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B11277448
M. Wt: 416.5 g/mol
InChI Key: MFENJVBGQWTYTR-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylphenyl group, and a pyridazinyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridazinyl Group: The pyridazinyl group can be introduced through a nucleophilic substitution reaction using a suitable pyridazine derivative.

    Attachment of the Methoxyphenyl and Methylphenyl Groups: These groups can be attached through Friedel-Crafts alkylation reactions, where the piperidine ring acts as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The pyridazinyl group can be reduced to form dihydropyridazines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under mild conditions.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) can be used for nucleophilic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydropyridazines and other reduced derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-methoxyphenyl)methyl]-1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxamide
  • N-[(3-methoxyphenyl)methyl]-1-[6-(2-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide

Uniqueness

N-[(3-methoxyphenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxyphenyl and methylphenyl groups contribute to its stability and reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H28N4O2

Molecular Weight

416.5 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide

InChI

InChI=1S/C25H28N4O2/c1-18-7-3-4-11-22(18)23-12-13-24(28-27-23)29-14-6-9-20(17-29)25(30)26-16-19-8-5-10-21(15-19)31-2/h3-5,7-8,10-13,15,20H,6,9,14,16-17H2,1-2H3,(H,26,30)

InChI Key

MFENJVBGQWTYTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC(=CC=C4)OC

Origin of Product

United States

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